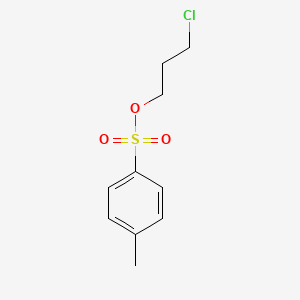![molecular formula C17H25NO3 B2515006 Ácido 1-[1-(Adamantan-1-YL)etil]-5-oxopirrolidina-3-carboxílico CAS No. 1016765-13-1](/img/structure/B2515006.png)
Ácido 1-[1-(Adamantan-1-YL)etil]-5-oxopirrolidina-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound featuring an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity. The adamantane structure imparts unique physical and chemical properties to the compound, making it a subject of interest in various fields of research and application.
Aplicaciones Científicas De Investigación
1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of adamantane derivativesThe final step involves the oxidation of the pyrrolidine ring to introduce the oxo group at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The adamantane moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Mecanismo De Acción
The mechanism of action of 1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to penetrate biological membranes, while the pyrrolidine ring may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Adamantane: The parent hydrocarbon, known for its stability and use in various applications.
Memantine: A derivative used as a medication for Alzheimer’s disease.
Amantadine: Another derivative with antiviral properties.
Uniqueness: 1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid is unique due to the combination of the adamantane moiety with a pyrrolidine ring, providing a distinct set of chemical and physical properties. This combination enhances its potential for diverse applications in research and industry .
Propiedades
IUPAC Name |
1-[1-(1-adamantyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-10(18-9-14(16(20)21)5-15(18)19)17-6-11-2-12(7-17)4-13(3-11)8-17/h10-14H,2-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLHDNNGVBIRSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)N4CC(CC4=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2514929.png)

![Methyl 2-[[3-methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2514936.png)
![4-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514937.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514938.png)
![2-[1-(3-fluorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2514940.png)

![3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2514943.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethan-1-one](/img/structure/B2514944.png)

![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B2514946.png)
